4-Isothiocyanato-3,5-dimethylphenol
CAS No.: 1246818-00-7
Cat. No.: VC0131389
Molecular Formula: C9H9NOS
Molecular Weight: 179.237
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246818-00-7 |
---|---|
Molecular Formula | C9H9NOS |
Molecular Weight | 179.237 |
IUPAC Name | 4-isothiocyanato-3,5-dimethylphenol |
Standard InChI | InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 |
Standard InChI Key | CEUCLBRTBJPLGR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N=C=S)C)O |
Introduction
Basic Chemical Information and Properties
4-Isothiocyanato-3,5-dimethylphenol is characterized by a phenolic ring substituted with two methyl groups at positions 3 and 5, and an isothiocyanate functional group at position 4. This unique structural arrangement contributes to its distinct chemical properties and reactivity profiles.
Chemical Identifiers and Physical Properties
The compound exhibits specific chemical identifiers that facilitate its recognition and characterization in scientific literature and databases, as presented in Table 1.
Table 1: Chemical Identifiers and Physical Properties of 4-Isothiocyanato-3,5-dimethylphenol
Property | Value |
---|---|
CAS Number | 1246818-00-7 |
Molecular Formula | C₉H₉NOS |
Molecular Weight | 179.24 g/mol |
IUPAC Name | 4-isothiocyanato-3,5-dimethylphenol |
InChI | InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 |
InChIKey | CEUCLBRTBJPLGR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N=C=S)C)O |
Appearance | Yellow solid/pale yellow needles |
Solubility | Soluble in methanol |
Storage Conditions | 2-8°C, away from direct sunlight |
The physical state of 4-Isothiocyanato-3,5-dimethylphenol is solid at room temperature, typically appearing as pale yellow crystals or needles. Its solubility characteristics are particularly important for laboratory applications, with good solubility in methanol, which facilitates its use in various experimental procedures .
Structural Characteristics and Analysis
The structure of 4-Isothiocyanato-3,5-dimethylphenol combines several functional groups that contribute to its chemical reactivity and biological activities. The molecule features a hydroxyl group that can participate in hydrogen bonding and act as a proton donor, while the isothiocyanate group is highly reactive toward nucleophiles, particularly amines and thiols.
Functional Group Analysis
The phenolic hydroxyl group at position 4 contributes to the compound's acidity and potential for hydrogen bonding, while the isothiocyanate (-N=C=S) group represents a reactive center that can undergo various transformations, particularly nucleophilic additions. The two methyl groups at positions 3 and 5 influence the electron density distribution within the aromatic ring, affecting both reactivity and physical properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of 4-Isothiocyanato-3,5-dimethylphenol, it is valuable to compare it with structurally similar compounds.
Comparison with Other Isothiocyanates
Table 2: Comparative Analysis of 4-Isothiocyanato-3,5-dimethylphenol with Similar Compounds
Compound | Structure | Key Differences | Biological Activities |
---|---|---|---|
Sulforaphane | Aliphatic isothiocyanate | Lacks phenolic and aromatic structure | Anticancer, antioxidative properties |
Phenyl Ethyl Isothiocyanate | Contains phenethyl group | No methyl substituents or hydroxyl group | Chemopreventive properties |
1-Isothiocyanatomethyl-4-phenylbenzene | Biphenyl structure | Different position of isothiocyanate group | Less studied for biological activities |
4-(Methylthio)-3,5-dimethylphenol | Contains methylthio instead of isothiocyanate | Less reactive functional group | Different biological target profile |
The presence of both the phenolic hydroxyl group and the isothiocyanate functionality in 4-Isothiocyanato-3,5-dimethylphenol distinguishes it from many other isothiocyanates. This unique combination contributes to its specific reactivity patterns and biological activities .
Structure-Activity Relationships
Chemical Reactivity and Reaction Mechanisms
4-Isothiocyanato-3,5-dimethylphenol participates in various chemical reactions, primarily through its isothiocyanate and phenolic functional groups.
Nucleophilic Reactions
The isothiocyanate group readily reacts with nucleophiles, particularly amines and thiols, to form substituted products. These reactions proceed through nucleophilic addition to the central carbon of the isothiocyanate group, followed by various subsequent transformations depending on the specific nucleophile and reaction conditions.
Oxidation and Reduction Reactions
4-Isothiocyanato-3,5-dimethylphenol can undergo oxidation and reduction under specific conditions:
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Oxidation: Typically employing oxidizing agents such as hydrogen peroxide, affecting primarily the phenolic hydroxyl group
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Reduction: Utilizing reducing agents like sodium borohydride, potentially targeting the isothiocyanate functionality
Applications in Scientific Research
Beyond its potential therapeutic applications, 4-Isothiocyanato-3,5-dimethylphenol serves valuable roles in various scientific research areas.
Synthetic Intermediate
The compound functions as an important intermediate in organic synthesis, particularly in the production of:
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Xylazine metabolites
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Complex organic structures requiring selective functionalization
Analytical Applications
The unique structural features of 4-Isothiocyanato-3,5-dimethylphenol make it useful in analytical chemistry:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume